molecular formula C26H21NO4S B557937 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid CAS No. 177966-61-9

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid

Cat. No.: B557937
CAS No.: 177966-61-9
M. Wt: 443.5 g/mol
InChI Key: BQIZNDWONIMCGM-HSZRJFAPSA-N
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid (CAS: 177966-61-9) is a chiral Fmoc-protected amino acid derivative featuring a benzo[b]thiophen-3-yl substituent. Its molecular formula is C₂₆H₂₁NO₄S, with a molecular weight of 443.51 g/mol . The compound is primarily used in peptide synthesis as a building block, leveraging the Fmoc group for temporary amine protection under basic conditions. Storage recommendations include protection from light and storage in a dry environment at 2–8°C .

Properties

IUPAC Name

(2R)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIZNDWONIMCGM-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CSC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131004
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzo[b]thiophene-3-propanoic acid
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Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177966-61-9
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzo[b]thiophene-3-propanoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=177966-61-9
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Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzo[b]thiophene-3-propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound integrates a fluorene moiety, an amino acid backbone, and a benzo[b]thiophene group, which collectively contribute to its pharmacological potential. Understanding its biological activity is crucial for exploring applications in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C24H27NO4\text{C}_{24}\text{H}_{27}\text{N}\text{O}_{4}

This structure contains key functional groups that enhance its interaction with biological targets, making it a candidate for further investigation in therapeutic contexts.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

  • Antimicrobial Activity : The presence of the fluorene and benzo[b]thiophene moieties has been linked to antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : The compound's structural similarity to known anticancer agents suggests potential cytotoxic effects against cancer cell lines. Studies have indicated that fluorene derivatives can inhibit cellular proliferation, particularly in breast cancer models like MCF-7 .
  • Neuroprotective Effects : Some derivatives of fluorene have demonstrated neuroprotective properties, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various fluorene derivatives found that modifications to the aryl moiety significantly influenced activity against bacterial strains. For instance, electron-withdrawing groups enhanced the inhibitory effects on planktonic and biofilm growth states of bacteria .

Anticancer Activity

Research involving the synthesis and testing of related compounds has shown promising results in inhibiting cancer cell growth. For example, derivatives with specific substituents exhibited IC50 values in the low micromolar range against MCF-7 cells, highlighting their potential as lead compounds for further development .

Neuroprotective Studies

Investigations into the neuroprotective capabilities of similar compounds revealed that certain fluorene derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This effect was attributed to their ability to scavenge free radicals and modulate signaling pathways associated with cell survival .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialInhibitory effects on MRSA and other bacterial strains
AnticancerCytotoxicity against MCF-7 cells with low micromolar IC50 values
NeuroprotectiveProtection against oxidative stress-induced apoptosis in neuronal cells

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C29H30N2O6
  • Molecular Weight : 502.6 g/mol

Structural Features

The compound features a fluorenylmethoxycarbonyl group, which is a common protective group in peptide synthesis, alongside a benzo[b]thiophen moiety that may impart distinct biological activities. The presence of both hydrophobic and polar groups enhances its solubility and interaction with biological systems.

Medicinal Chemistry

The compound has been explored for its potential as a pharmacological agent. Its structure allows it to act as a ligand in various biological assays.

Case Study: Anticancer Activity

Research indicates that derivatives of fluorenylmethoxycarbonyl compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth. For instance, studies have shown that similar compounds can target protein kinases involved in cancer progression .

Peptide Synthesis

Due to its Fmoc group, this compound is widely used in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Case Study: Synthesis of Bioactive Peptides

In a study focusing on peptide libraries, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid was utilized to synthesize peptides with enhanced bioactivity against specific targets in cellular models .

Biological Studies

The compound's ability to modulate biological pathways makes it a candidate for studying protein interactions and cellular signaling.

Case Study: Protein-Ligand Interactions

Research has demonstrated that this compound can bind to specific proteins involved in signal transduction pathways, providing insights into its mechanism of action at the molecular level .

Materials Science

The unique properties of this compound extend to materials science, where it can be incorporated into polymers for enhanced functionality.

Case Study: Polymer Blends

Incorporating this compound into polymer matrices has shown improved mechanical properties and thermal stability, making it suitable for applications in drug delivery systems and biomaterials .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anticancer agentExhibits cytotoxic effects on cancer cell lines; targets specific enzymes involved in tumor growth .
Peptide SynthesisUsed as a building block in solid-phase peptide synthesisFacilitates the synthesis of complex bioactive peptides .
Biological StudiesModulates protein interactionsBinds to proteins involved in signaling pathways .
Materials ScienceEnhances polymer propertiesImproves mechanical properties and stability in drug delivery systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Properties

The compound belongs to a family of Fmoc-protected amino acids with diverse aryl or heteroaryl substituents. Below is a comparative analysis of its structural and functional attributes against similar compounds:

CAS Number Molecular Formula Substituent Group Molecular Weight (g/mol) Purity Storage Conditions Key Applications
177966-61-9 C₂₆H₂₁NO₄S Benzo[b]thiophen-3-yl 443.51 N/A 2–8°C, dry, dark Peptide synthesis
211637-75-1 C₂₅H₂₃NO₄ o-Tolyl (S-enantiomer) 401.45 99.76% -20°C (powder) Laboratory chemicals, R&D
135248-89-4 C₁₉H₁₉NO₄S Mercapto (-SH) 357.42 N/A Not specified Thiol-reactive intermediates
178924-05-5 C₂₂H₂₂N₂O₆ Allyloxycarbonylamino 410.42 N/A N/A Dual-protected amino acid synthesis
186320-06-9 C₂₂H₁₉NO₄S Thiophen-3-yl (S-enantiomer) 393.46 N/A N/A Medicinal chemistry research
177966-60-8 C₂₃H₂₁NO₄S Thiophen-2-yl 407.48 N/A N/A Not specified

Key Differences and Implications

Aromatic Substituent Effects
  • Benzo[b]thiophen-3-yl (Target Compound): The fused bicyclic structure enhances aromaticity and lipophilicity compared to monocyclic aryl groups (e.g., o-tolyl or thiophen-2-yl). This may improve membrane permeability in drug design .
  • Thiophen-2-yl vs. Thiophen-3-yl : Positional isomerism affects electronic properties and steric interactions. The 3-substituted thiophene (CAS 186320-06-9) may offer distinct binding modes in receptor-targeted applications .
  • Mercapto Group (CAS 135248-89-4) : The -SH group enables disulfide bond formation or metal coordination, making it useful in bioconjugation or catalysis .
Enantiomeric Specificity
  • The (R)-configuration of the target compound contrasts with (S)-enantiomers like CAS 211637-75-1. Enantiomers often exhibit divergent biological activities; for example, (S)-configured amino acids are standard in natural peptides, while (R)-forms may serve as protease-resistant analogs .
Functional Group Diversity
  • Allyloxycarbonylamino (CAS 178924-05-5): This dual-protected derivative allows orthogonal deprotection strategies, enabling sequential modifications in solid-phase peptide synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid

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